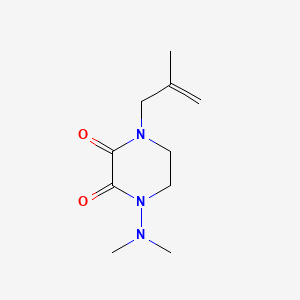
1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a fascinating organic compound. This compound, belonging to the pyrazine family, has unique structural and chemical characteristics that make it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure allows it to interact in several distinct ways, making it a versatile compound for different applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps, starting from simpler precursor molecules. The synthetic route can vary, but a common approach includes:
Step 1: : Starting with a suitable dione precursor.
Step 2: : Introducing the dimethylamino group via alkylation.
Step 3: : Forming the pyrazine ring through a cyclization reaction.
Reaction Conditions: : The reactions often require controlled temperatures, typically between 20°C to 80°C, and may involve the use of solvents like ethanol or methanol. Catalysts such as acid or base may be used to facilitate the reactions.
Industrial Production Methods: : Industrial-scale production of this compound might employ continuous flow chemistry to enhance efficiency and yield. This method involves continuous input of reactants and extraction of products, maintaining steady-state reaction conditions to optimize the output.
化学反应分析
Types of Reactions: : 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo several types of reactions, including:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide, leading to various oxidation products.
Reduction: : Reducing agents like sodium borohydride can convert it into reduced forms with different functional groups.
Substitution: : Halogenation or nitration reactions can introduce halogen or nitro groups into the compound under specific conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, temperatures around 50°C.
Reduction: : Sodium borohydride, mild temperature and pressure.
Substitution: : Halogens like bromine or chlorine, appropriate solvents, and temperatures ranging from 0°C to 25°C.
Major Products
Oxidation can lead to ketone or carboxylic acid derivatives.
Reduction may yield alcohols or amines.
Substitution reactions produce halogenated or nitrated compounds.
科学研究应用
This compound finds diverse applications across several domains:
Chemistry
As an intermediate in organic synthesis.
In the development of new materials.
Biology
Studying its interaction with biological molecules.
Potential as a biochemical probe.
Medicine
Investigating its pharmacological properties.
Potential use in drug design and development.
Industry
Component in the manufacture of specialty chemicals.
Use in the formulation of certain industrial products.
作用机制
The mechanism by which 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects is often related to its structural interaction with molecular targets. It may:
Bind to specific enzymes or receptors, altering their activity.
Interact with cellular pathways, influencing various biochemical processes.
Modulate physiological functions through its chemical reactivity.
相似化合物的比较
Compared to similar compounds, 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione stands out due to its specific structural features and reactivity.
Similar Compounds
1-(Dimethylamino)-3-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione: : Has similar functional groups but different positioning, resulting in varied reactivity.
1-(Dimethylamino)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione: : Lacks the methyl group, leading to different chemical behavior.
Overall, this compound’s unique structure makes it a versatile and valuable compound in multiple scientific and industrial applications.
属性
IUPAC Name |
1-(dimethylamino)-4-(2-methylprop-2-enyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)7-12-5-6-13(11(3)4)10(15)9(12)14/h1,5-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKOOOMZIOJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(C(=O)C1=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
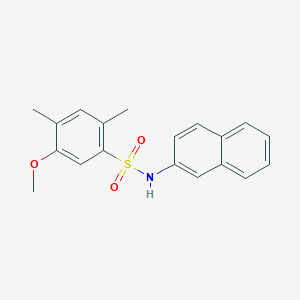
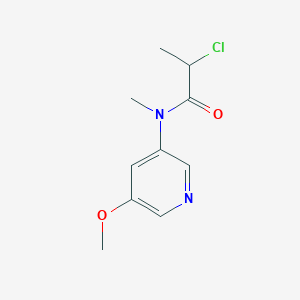
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2795240.png)
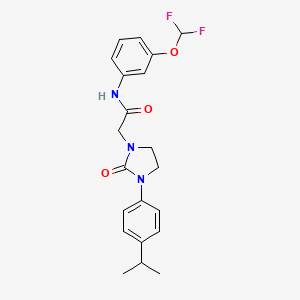
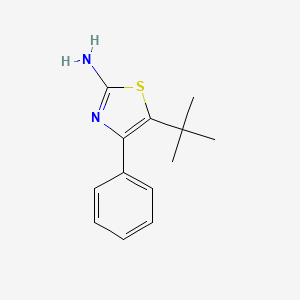
![5-Phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2795243.png)
![N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide](/img/structure/B2795244.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)
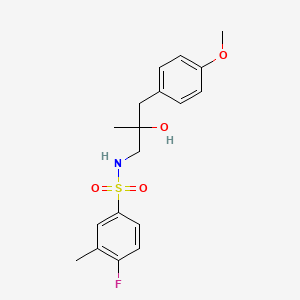
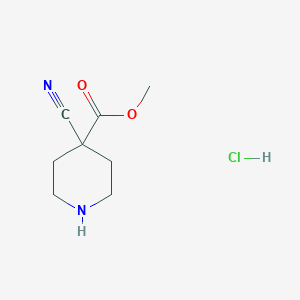
![(E)-N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2795253.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide](/img/structure/B2795254.png)

![6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole](/img/structure/B2795257.png)
